3-Methyl-5-nitrocatechol

Beschreibung

Overview of Nitrocatechols and Their Significance in Scientific Research

Nitrocatechols are a class of organic compounds derived from catechol, a benzene (B151609) ring with two adjacent hydroxyl (-OH) groups, which is further substituted with at least one nitro (-NO2) group. ontosight.aidrugbank.com These compounds are of significant interest across various scientific disciplines, including chemistry, biology, and environmental science, due to the unique properties imparted by this combination of functional groups. ontosight.ai

In the field of chemistry, nitrocatechols are recognized for their ability to form covalent bonds with a range of metal and metal oxide surfaces, such as iron oxide, titanium oxide, and gold. susos.com The presence of the electron-withdrawing nitro group enhances their stability against oxidation, particularly at higher pH values, compared to their parent catechol derivatives. susos.com This stability makes them valuable in materials science for surface functionalization, such as creating bioresistant coatings and improving the dispersion of nanoparticles. susos.com Their reactivity also makes them useful intermediates in organic synthesis. ontosight.ai

From a biological and environmental perspective, nitrocatechols play a dual role. They are studied as metabolites in the biodegradation of nitroaromatic pollutants, with some microbial communities capable of using them as substrates for enzymatic reactions. ontosight.aifrontiersin.org Conversely, their potential toxicity and environmental fate are also areas of active investigation. ontosight.ai In atmospheric science, nitrocatechols are significant as components of secondary organic aerosols (SOA), which are formed from chemical reactions in the atmosphere. researchgate.netnih.gov Specifically, they are known to be yellow-colored chromophores that contribute to the light-absorbing properties of atmospheric brown carbon, thereby influencing the Earth's radiative balance. nih.govresearchgate.net Certain nitrocatechols, such as 4-nitrocatechol, have been investigated for various biological activities and are used as model compounds for studying metal ion interactions with organic matter. ontosight.aimdpi.com

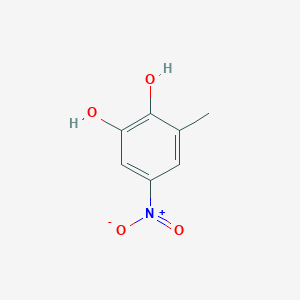

Specific Positioning of 3-Methyl-5-nitrocatechol within the Nitrocatechol Family

This compound is a distinct member of the nitrocatechol family, characterized by a methyl group at the third carbon and a nitro group at the fifth carbon of the catechol ring. It is one of several methyl-nitrocatechol isomers, which include compounds like 3-methyl-4-nitrocatechol, 4-methyl-5-nitrocatechol (B15798), and 3-methyl-6-nitrocatechol. researchgate.netacs.org

A primary area of its scientific relevance is in atmospheric chemistry. This compound, along with other methyl-nitrocatechol isomers, is recognized as a key molecular tracer for secondary organic aerosols originating from biomass burning. researchgate.netacs.org Its presence in atmospheric particulate matter is strongly correlated with levoglucosan, a well-established marker for wood combustion, indicating a common origin. acs.org Research suggests that these compounds are formed through the atmospheric photooxidation of precursors like m-cresol (B1676322), which is emitted in significant quantities from biomass burning, in the presence of nitrogen oxides (NOx). researchgate.netacs.org

In laboratory studies, this compound has been identified as a product of the aqueous-phase transformation of 3-methylcatechol (B131232), a process relevant to atmospheric aerosol chemistry. nih.govacs.org Electrochemical studies have been employed to understand the complex reaction mechanisms leading to its formation, confirming a pathway involving the oxidation of 3-methylcatechol followed by nitration. acs.org While some studies have identified it as a minor product of m-cresol oxidation compared to other isomers, its consistent detection in ambient aerosols underscores its role in atmospheric processes. researchgate.netnih.gov Furthermore, it has been noted as a useful research chemical for monitoring reactions within the mitochondrial electron transfer chain. biosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5378-76-7 | biosynth.comchemicalbook.com |

| Molecular Formula | C₇H₇NO₄ | biosynth.comnih.gov |

| Molecular Weight | 169.13 g/mol | biosynth.comnih.gov |

| IUPAC Name | 3-methyl-5-nitrobenzene-1,2-diol | nih.gov |

| Melting Point | 138 °C | chemicalbook.com |

| Predicted pKa | 7.24 ± 0.44 | chemicalbook.com |

| XLogP3 | 1.4 | nih.gov |

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite its identification and significance as an atmospheric tracer, several knowledge gaps persist regarding this compound, pointing to clear objectives for future research.

A primary area of uncertainty is the complete and quantitative understanding of its formation and degradation pathways in the atmosphere. While the oxidation of m-cresol is a known precursor route, the precise reaction kinetics and yields under varying atmospheric conditions (e.g., temperature, pH, NOx concentrations) are not fully elucidated. nih.govresearchgate.net Studies have highlighted that the formation mechanisms of methylnitrocatechols are still not completely understood, with multiple competing pathways potentially at play, including radical and non-radical mechanisms. nih.gov Investigations into its atmospheric lifetime have suggested that photolysis may be a major degradation process for some nitrocatechols, but a comprehensive picture for this compound specifically requires further study. copernicus.org

Another significant challenge lies in the analytical quantification of this compound in environmental samples. Currently, quantification often relies on the use of structurally similar surrogate compounds as standards, such as 4-methyl-5-nitrocatechol. copernicus.org This approach introduces inherent uncertainties due to differences in ionization efficiency in mass spectrometry. copernicus.org Therefore, a key objective is the development of certified reference standards and more robust analytical methods to achieve accurate and precise quantification, which is crucial for improving the accuracy of atmospheric models that apportion sources of organic aerosols.

Finally, the broader environmental and toxicological impact of this compound remains largely unexplored. While the parent nitrocatechol class is known to have biological effects, specific data on this methylated derivative is scarce. ontosight.ai Research is needed to characterize its potential interactions within ecosystems and its biochemical effects. A recently identified non-radical hydroxylation mechanism for nitrocatechols in the dark suggests that their atmospheric processing and potential reaction products may be more complex than currently considered, opening a new avenue for investigation. acs.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 1,2-Benzenediol, 3-methyl-5-nitro- |

| 2,4,6-trinitrotoluene (TNT) |

| 3,4-dimethyl-5-nitrocatechol |

| 3-methyl-4-nitrocatechol |

| 3-methyl-5-nitro-o-quinone |

| This compound |

| 3-methyl-6-nitrocatechol |

| 3-Methylcatechol |

| 3-nitrocatechol |

| 4-methyl-5-nitrocatechol |

| 4-nitrocatechol |

| Catechol |

| Dithiothreitol |

| HEPES sodium salt |

| Levoglucosan |

| m-cresol |

| Nitric acid |

| Nitrobenzene |

| Sodium borohydride |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-5-nitrobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDSEMYVKHLPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Transformations of 3 Methyl 5 Nitrocatechol

Atmospheric Chemical Aging Processes

The chemical aging of 3-Methyl-5-nitrocatechol in the atmosphere is primarily driven by oxidation reactions and photolytic degradation. These processes transform the compound, influencing its atmospheric lifetime and its impact on air quality.

Oxidation Reactions

Oxidation reactions are a major sink for this compound in the troposphere. The primary daytime oxidant is the hydroxyl (OH) radical, while at night, the nitrate radical (NO₃) can play a significant role, particularly at the air-water interface of atmospheric aerosols.

The gas-phase reaction with hydroxyl (OH) radicals is a significant degradation pathway for this compound during the daytime. The rate coefficient for this reaction has been determined experimentally using relative rate techniques in simulation chambers under atmospheric conditions.

At a temperature of 298 ± 2 K and a total air pressure of 1 atm, the rate coefficient for the reaction of OH radicals with 5-methyl-3-nitrocatechol (another name for this compound) was determined to be (5.55 ± 0.45) x 10⁻¹² cm³ s⁻¹. copernicus.org This study utilized the photolysis of methyl nitrite (CH₃ONO) as the source of OH radicals and employed dimethyl ether and cyclohexane as reference compounds. copernicus.org

Table 1: Rate Coefficient for the Gas-Phase Reaction of this compound with OH Radicals

| Temperature (K) | Pressure (atm) | Rate Coefficient (cm³ s⁻¹) | Reference |

|---|

During the nighttime, the oxidation of catechols by nitrate radicals (NO₃) at the air-water interface of aerosols can be an efficient pathway for the formation of nitroaromatic compounds. copernicus.orgacs.orgnih.govnih.govacs.orguky.edu While specific kinetic data for this compound is not available, the general mechanisms for the oxidation of catechols by NO₃ have been proposed.

Two primary mechanisms are suggested for the formation of nitrocatechols from the reaction of catechols with nitrate radicals at the air-water interface: acs.orgnih.govnih.gov

Electron Transfer and H-atom Abstraction: This mechanism involves a fast electron transfer from the catechol to the nitrate radical, forming a nitrate anion (NO₃⁻) and a catechol radical cation. The catechol radical cation then quickly deprotonates to form a semiquinone radical. acs.orgnih.govnih.gov

Cyclohexadienyl Radical Intermediate: This pathway proceeds through the addition of the nitrate radical to the aromatic ring, forming a cyclohexadienyl radical intermediate. acs.orgnih.govnih.gov

These reactions are significant as they contribute to the formation of atmospheric brown carbon, which can affect the Earth's radiative balance. acs.orgnih.gov The production of nitrocatechols through these mechanisms has been observed to be more favorable under acidic conditions. acs.orgnih.govnih.gov

Photolytic Degradation

Photolysis, the degradation of molecules by light, is another important atmospheric removal process for this compound.

The gas-phase photolysis of this compound has been investigated in environmental simulation chambers. The photolysis rate for 5-methyl-3-nitrocatechol, scaled to atmospheric conditions, was evaluated to be (2.14 ± 0.18) x 10⁻⁴ s⁻¹. copernicus.org This value was determined by scaling to the photolysis of nitrogen dioxide (NO₂). copernicus.org

Table 2: Gas-Phase Photolysis Rate of this compound

| Parameter | Value (s⁻¹) | Conditions | Reference |

|---|

Based on its photolysis rate, the atmospheric lifetime of this compound with respect to photolytic degradation is estimated to be relatively short. Studies suggest that photolysis may be the primary degradation pathway for this compound in the atmosphere, with a photolytic lifetime of up to 2 hours. copernicus.orgcopernicus.org This short lifetime indicates that this compound is rapidly removed from the atmosphere through photochemical processes.

Bioremediation and Microbial Degradation Pathways

This compound is a chemical compound that can be involved in the microbial degradation of certain nitroaromatic compounds. Its role is often as an intermediate metabolite in complex biochemical pathways utilized by various microorganisms to break down environmental pollutants. The following sections detail specific instances of its involvement in bioremediation processes.

Scientific literature extensively documents the role of catechols and nitrocatechols as central intermediates in the degradation of nitroaromatic compounds. However, direct evidence for the formation of this compound in the degradation of 3,5-Dinitro-o-cresol by Arthrobacter simplex and Pseudomonas is not prominently described in available research. Similarly, the degradation of 2,4-Dinitrotoluene (DNT) by Burkholderia sp. strain DNT proceeds via a different isomer, 4-methyl-5-nitrocatechol (B15798). The following subsections will discuss the degradation pathways of related compounds to provide a comprehensive understanding of the potential role of this compound.

Currently, there is a lack of specific scientific literature detailing the degradation pathway of 3,5-Dinitro-o-cresol (DNOC) by Arthrobacter simplex and the involvement of this compound as an intermediate. However, Arthrobacter species are known for their metabolic versatility and ability to degrade a wide range of aromatic compounds. For instance, Arthrobacter sp. SJCon has been shown to degrade 2-chloro-4-nitrophenol, another substituted nitroaromatic compound nih.gov. This degradation proceeds through the formation of chlorohydroquinone, which is then subject to ring cleavage nih.gov. This suggests that the degradation of DNOC by an Arthrobacter species could potentially involve the formation of a nitrocatechol intermediate, though the specific isomer remains to be identified in this particular pathway.

The degradation of 3,5-Dinitro-o-cresol (DNOC) by Pseudomonas species has been a subject of study, although the precise role of this compound as an intermediate is not explicitly confirmed in the available literature. A mixed culture of microorganisms, which included Pseudomonas, was capable of utilizing DNOC as a sole source of carbon, nitrogen, and energy nih.gov. In this process, a significant portion of the substrate's nitrogen was released as nitrate, and a substantial amount of the carbon was recovered as carbon dioxide, indicating effective mineralization nih.gov. While the complete metabolic pathway was not fully elucidated to identify all intermediates, the degradation of similar compounds by Pseudomonas often involves the formation of catechol derivatives. For example, Pseudomonas sp. strain DNT degrades 2,4-dinitrotoluene via the intermediate 4-methyl-5-nitrocatechol nih.gov.

The aerobic degradation pathway of 2,4-dinitrotoluene (DNT) by Burkholderia sp. strain DNT is well-characterized and serves as a key example of the microbial breakdown of nitroaromatic pollutants. This pathway is initiated by the action of a multi-component enzyme system, 2,4-dinitrotoluene dioxygenase (DNTDO) nih.govnih.govasm.org.

The DNTDO enzyme catalyzes the oxidation of DNT, leading to the formation of 4-methyl-5-nitrocatechol (4M5NC) and the release of a nitrite group nih.govnih.govasm.orgdtu.dk. It is important to note that the intermediate in this specific and well-studied pathway is not this compound. The reaction is a dioxygenation that incorporates both atoms of molecular oxygen into the aromatic ring.

The subsequent step in this pathway involves the enzymatic transformation of 4-methyl-5-nitrocatechol, which is discussed in the following section.

Table 1: Intermediates in the Degradation of 2,4-Dinitrotoluene by Burkholderia sp. strain DNT

| Precursor Compound | Enzyme | Intermediate Compound |

|---|---|---|

| 2,4-Dinitrotoluene (DNT) | 2,4-Dinitrotoluene Dioxygenase (DNTDO) | 4-Methyl-5-nitrocatechol (4M5NC) |

Enzymatic Transformations Involving this compound

The enzymatic transformation of nitrocatechols is a critical step in their microbial degradation. Monooxygenase enzymes are often responsible for the removal of the nitro group, which is a key detoxification step leading to ring cleavage.

In the degradation pathway of 2,4-Dinitrotoluene by Burkholderia sp. strain DNT, the intermediate 4-methyl-5-nitrocatechol (4M5NC) is acted upon by the enzyme 4-methyl-5-nitrocatechol 5-monooxygenase (DntB) nih.govuniprot.org. This flavoprotein utilizes NADPH as a preferred electron donor and molecular oxygen to catalyze the removal of the nitro group from 4M5NC, yielding 2-hydroxy-5-methylquinone nih.govuniprot.org.

The wild-type DntB enzyme exhibits a narrow substrate specificity, with 4-methyl-5-nitrocatechol and 4-nitrocatechol being its primary substrates nih.gov. Research has shown that related compounds such as 3-methyl-4-nitrophenol are not substrates for the wild-type enzyme. Through protein engineering, variants of DntB have been created with an expanded substrate range, demonstrating activity towards 3-methyl-4-nitrophenol nih.govnih.gov. However, there is no evidence to suggest that the wild-type or engineered variants of 4-Methyl-5-nitrocatechol 5-Monooxygenase can act on this compound.

Table 2: Substrate Specificity of Wild-Type 4-Methyl-5-nitrocatechol 5-Monooxygenase (DntB)

| Substrate | Activity |

|---|---|

| 4-Methyl-5-nitrocatechol | Yes |

| 4-Nitrocatechol | Yes |

| 3-Methyl-4-nitrophenol | No |

| This compound | Not reported |

Quinone Reductase Activity

Following the initial oxidation of the nitrocatechol, a key step in the metabolic pathway is the reduction of the resulting quinone intermediate. In the case of the degradation of 4-methyl-5-nitrocatechol, the intermediate formed is 2-hydroxy-5-methylquinone (HMQ). A quinone reductase enzyme then catalyzes the reduction of HMQ. This reaction is dependent on the presence of a reducing agent, typically NADH. The product of this reduction is 2,4,5-trihydroxytoluene (THT). It is highly probable that a similar enzymatic activity is involved in the degradation of this compound, which would involve the reduction of a corresponding methyl-nitro-quinone intermediate.

Table 1: Quinone Reductase Activity in the Degradation of a this compound Analogue

| Substrate | Enzyme | Cofactor | Product |

| 2-hydroxy-5-methylquinone | Quinone Reductase | NADH | 2,4,5-trihydroxytoluene |

Ring Cleavage Mechanisms and Subsequent Metabolites

The ring cleavage of 2,4,5-trihydroxytoluene, catalyzed by the trihydroxytoluene oxygenase, is a pivotal event in the complete mineralization of the parent nitrocatechol compound. The cleavage of the aromatic ring results in the formation of a linear keto-acid. In the extensively studied pathway of 4-methyl-5-nitrocatechol, the ring fission product of THT has been identified as 2,4-dihydroxy-5-methyl-6-oxo-2,4-hexadienoic acid. It is plausible that the degradation of this compound proceeds through a similar ring cleavage mechanism, yielding a structurally related hexadienoic acid derivative. This metabolite would then undergo further enzymatic transformations, eventually being channeled into central metabolic pathways.

Table 2: Proposed Metabolites in the Degradation Pathway of this compound (based on analogy with 4-methyl-5-nitrocatechol)

| Precursor Compound | Key Enzyme | Metabolite |

| This compound | Monooxygenase (hypothesized) | 2-hydroxy-methyl-5-nitroquinone (hypothesized) |

| 2-hydroxy-methyl-5-nitroquinone (hypothesized) | Quinone Reductase | Trihydroxytoluene isomer (hypothesized) |

| Trihydroxytoluene isomer (hypothesized) | Trihydroxytoluene Oxygenase | Dihydroxy-methyl-oxo-hexadienoic acid (hypothesized) |

Analytical Methodologies for 3 Methyl 5 Nitrocatechol in Research

Chromatographic Techniques

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of 3-Methyl-5-nitrocatechol. researchgate.net These methods provide the necessary separation and sensitivity to detect the compound in intricate samples such as atmospheric particulate matter. acs.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a predominant technique for the analysis of methyl-nitrocatechol isomers. researchgate.net It is highly effective for separating polar compounds like this compound from complex mixtures. acs.orgnih.gov Research has demonstrated the use of reversed-phase chromatography for the successful separation of these isomers. acs.orgnih.gov

A typical LC-MS setup for the analysis of nitrocatechols involves a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer. acs.org The separation is often achieved on specialized columns designed for polar compounds, using a gradient elution of water and an organic solvent like acetonitrile, often with an acid modifier such as acetic acid to improve peak shape. acs.org

Interactive Table 1: Example LC-MS Parameters for Nitrocatechol Analysis

| Parameter | Specification |

|---|---|

| HPLC System | Agilent 1100 series |

| Mass Spectrometer | Bruker micrOTOF with ESI |

| Ionization Mode | Negative |

| Column | Atlantis T3 (2.1 × 100 mm², 3 µm) |

| Mobile Phase | Water/Acetonitrile + 0.1% Acetic Acid (V/V) |

| Gradient | 95:5 to 80:20 to 20:80 |

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the most commonly employed ionization source for the LC-MS analysis of this compound and its isomers. acs.orgnih.govuky.edu Due to the acidic nature of the phenolic hydroxyl groups, ESI is typically operated in the negative ion mode ([M-H]⁻), which provides high sensitivity for these compounds. acs.orgnih.gov The technique is soft enough to keep the molecular ion intact, which is crucial for accurate mass determination. copernicus.org Online ESI-MS has also been utilized to monitor the formation of this compound in real-time from the reaction of its precursor, 3-methylcatechol (B131232). uky.edu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound, especially to differentiate it from its isomers, such as 4-methyl-5-nitrocatechol (B15798) and 3-methyl-6-nitrocatechol. acs.orgnih.gov In this technique, the deprotonated molecule ([C₇H₆NO₄]⁻, m/z 168) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.govcopernicus.org The resulting fragmentation pattern serves as a fingerprint for the specific isomer, allowing for unambiguous identification when compared against an authentic reference standard. acs.orgnih.gov Although detailed fragmentation pathways for this compound are highly specific, analysis of related nitrocatechols often reveals characteristic losses, such as the loss of water (H₂O). researchgate.net

Quantification and Detection Limits in Environmental Samples

LC-MS methods are well-suited for the quantification of this compound in various environmental samples. While specific limits of detection (LOD) and quantification (LOQ) are dependent on the instrumentation, matrix effects, and sample preparation, the technique is sensitive enough to measure trace amounts in atmospheric aerosols. mdpi.com For instance, the total concentration of methyl-nitrocatechol isomers in wintertime PM₁₀ aerosol samples has been measured at levels as high as 29 ng m⁻³. acs.org Quantification is typically achieved by creating calibration curves from the analysis of authentic standards. copernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for analyzing nitrocatechols. However, due to the low volatility and high polarity of compounds like this compound, a derivatization step is essential prior to analysis. researchgate.net Derivatization converts the polar hydroxyl groups into less polar, more volatile ethers or esters, which improves chromatographic performance and sensitivity. researchgate.netresearchgate.net

This process involves reacting the analyte with a derivatizing agent to block the active hydrogens on the hydroxyl groups. For catechols and related phenols, silylation is a common approach, using reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.net This reduces interactions with the GC column and injection port, leading to better peak shapes and lower detection limits. researchgate.netresearchgate.net

Interactive Table 2: Common Derivatization Approaches for Catechol-like Compounds for GC-MS Analysis

| Derivatization Method | Reagent Example | Derivative Formed | Rationale |

|---|---|---|---|

| Silylation | MSTFA | O-TMS | Increases volatility and thermal stability |

| Acylation | MBHFBA | N-HFBA | Creates stable, electron-capturing derivatives |

| Two-Step Derivatization | MSTFA + MBHFBA | O-TMS, N-HFBA | Optimizes derivatization for different functional groups |

Note: Data derived from analysis of analogous catecholamines. researchgate.net

Spectroscopic Techniques

Beyond mass spectrometry, other spectroscopic techniques play a vital role in the study of this compound. Ultraviolet/Visible (UV/Vis) spectroscopy is often used in conjunction with liquid chromatography for both detection and quantification. nih.govfrontiersin.org Nitrocatechols exhibit strong UV absorbance, and HPLC methods are frequently developed using a UV/Vis detector before being transferred to a more specific mass spectrometer. nih.gov

Furthermore, spectroscopic methods like Fourier-transform infrared spectroscopy (FTIR) are used to investigate the gas-phase properties and reactions of nitrocatechols. copernicus.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR, is the definitive method for the structural elucidation of newly synthesized this compound and is used to confirm the purity of reference standards. copernicus.org

UV/Vis Spectroscopy for Detection and Monitoring

UV/Visible (UV/Vis) spectroscopy is a fundamental technique used for the detection and quantification of nitrocatechols in various matrices. The presence of the catechol ring conjugated with a nitro group gives rise to characteristic electronic transitions that result in strong absorption in the UV-visible range.

Research on related compounds, such as 4-nitrocatechol, demonstrates that the absorption spectrum is sensitive to the chemical environment, particularly pH. d-nb.infoscience-softcon.de Nitroaromatics exhibit a bathochromic (red) shift in their absorption maximum (λmax) upon deprotonation of the phenolic hydroxyl groups at higher pH values. d-nb.info This property is useful for monitoring changes in environmental conditions. For this compound, the absorption profile is expected to be influenced by the electronic effects of the methyl (electron-donating) and nitro (electron-withdrawing) groups on the catechol core. While specific spectral data for this compound is not extensively published, analysis of similar compounds allows for an estimation of its UV/Vis characteristics. The technique is valuable for monitoring the compound's concentration in atmospheric aerosol samples or during laboratory kinetic studies of its formation or degradation. nih.govnsf.gov

Table 1: Representative UV/Vis Absorption Data for Nitrocatechol Derivatives

| Compound | Solvent/Condition | Absorption Maximum (λmax) | Reference |

| 4-Nitrocatechol | Isopropanol | ~350 nm | nih.gov |

| 4-Nitrocatechol | Isomalt Glass | ~370 nm | nih.gov |

| 4-Nitrocatechol | Neutral pH | 346 nm | d-nb.info |

| 3-Nitrophenol | Water | 228 nm, 272 nm, 328 nm | nih.gov |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for assessing the purity of synthesized standards. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Protons |

| Aromatic H-4 | 7.5 - 7.7 | d | 1H |

| Aromatic H-6 | 6.9 - 7.1 | d | 1H |

| Hydroxyl OH | 5.0 - 6.0 | br s | 2H |

| Methyl CH₃ | 2.2 - 2.4 | s | 3H |

| ¹³C NMR (Predicted) | δ (ppm) | Carbon | |

| C-5 (C-NO₂) | 145 - 150 | C | |

| C-1 (C-OH) | 142 - 146 | C | |

| C-2 (C-OH) | 140 - 144 | C | |

| C-3 (C-CH₃) | 125 - 130 | C | |

| C-6 | 115 - 120 | CH | |

| C-4 | 110 - 115 | CH | |

| Methyl (CH₃) | 15 - 20 | CH₃ | |

| Note: Predicted values are estimates based on standard substituent effects. Actual values may vary depending on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, br s = broad singlet. |

Electrochemical Techniques for Reaction Mechanism Confirmation and Isomer Differentiation

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful for investigating the redox behavior of catechol derivatives and can be used to confirm reaction mechanisms and differentiate between isomers. The catechol moiety is electrochemically active and can be oxidized to its corresponding o-quinone in a two-electron, two-proton process.

The oxidation potential of the catechol is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-donating groups like methyl (-CH₃) typically lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups like nitro (-NO₂) increase the oxidation potential. The relative positions of these groups in isomers of methyl-nitrocatechol will result in distinct oxidation potentials. Therefore, CV can be used to differentiate this compound from its isomers, such as 3-methyl-4-nitrocatechol and 3-methyl-6-nitrocatechol, as each will exhibit a unique voltammetric signature. Furthermore, the stability of the electrochemically generated o-quinone can be studied; subsequent chemical reactions (an "EC mechanism") can be identified by changes in the voltammogram at different scan rates, providing insight into the compound's reactivity. researchgate.net

Table 3: Principles of Electrochemical Isomer Differentiation

| Feature | Electrochemical Principle | Application to this compound |

| Oxidation Potential (Ep,a) | The potential at which oxidation occurs is dependent on the electron density of the catechol ring. | Each methyl-nitrocatechol isomer will have a unique Ep,a due to the distinct electronic influence of the substituent positions, allowing for their differentiation. |

| Reversibility | The ratio of cathodic to anodic peak currents (Ip,c/Ip,a) indicates the stability of the generated quinone. | The stability of the 3-methyl-5-nitro-o-quinone can be assessed. A ratio less than one suggests a subsequent chemical reaction (EC mechanism). |

| Scan Rate Dependence | Varying the voltage scan rate changes the timescale of the experiment, revealing kinetics of coupled chemical reactions. | Can be used to study the rates of follow-up reactions of the oxidized species, confirming reaction mechanisms. |

Quantum Chemical Calculations for Predicting Formation Pathways and Isomer Ratios

Quantum chemical calculations, often employing Density Functional Theory (DFT), are a theoretical methodology used to predict the most likely pathways for the formation of this compound and to estimate the relative yields of different isomers. These computational approaches model the electronic structure of reactants, transition states, and products.

In the context of atmospheric chemistry, this compound can be formed from the nitration of 3-methylcatechol (derived from the atmospheric oxidation of m-cresol). nist.gov Quantum chemical calculations can map out the potential energy surface (PES) for the reaction of 3-methylcatechol with a nitrating agent (e.g., NO₂⁺). researchgate.net By calculating the activation energies for the formation of the different possible isomers (3-methyl-4-nitrocatechol, this compound, and 3-methyl-6-nitrocatechol), this method can predict which positions on the ring are most susceptible to electrophilic attack. The isomer formed via the lowest energy transition state is predicted to be the major product. These theoretical predictions provide crucial insights into reaction mechanisms that can be difficult to probe experimentally and help explain the observed distribution of isomers in atmospheric samples. nih.govresearchgate.net

Table 4: Application of Quantum Chemical Calculations to Isomer Formation

| Computational Output | Significance | Relevance to this compound |

| Optimized Geometries | Determines the most stable 3D structures of reactants, intermediates, transition states, and products. | Provides the structural basis for energy calculations. |

| Transition State Energies | Calculates the energy barrier (activation energy) that must be overcome for a reaction to occur. | The pathway with the lowest activation energy is kinetically favored. This predicts the likelihood of forming the 3-methyl-5-nitro isomer versus other isomers. |

| Reaction Energies (ΔE) | Determines the overall energy change of the reaction, indicating if a product is thermodynamically stable. | Assesses the relative stability of the this compound product compared to reactants and other isomers. |

| Predicted Isomer Ratios | Based on the calculated activation energies, the relative rates of formation for each isomer can be estimated. | Helps to explain and predict the abundance of this compound found in environmental samples relative to its isomers. researchgate.net |

Environmental and Atmospheric Research Implications of 3 Methyl 5 Nitrocatechol

Contribution to Atmospheric Brown Carbon (BrC)

3-Methyl-5-nitrocatechol (3M5NC) and its isomers are significant contributors to atmospheric brown carbon (BrC), a class of light-absorbing organic aerosols that can influence the Earth's radiative balance. researchgate.net These compounds are formed from the atmospheric oxidation of precursors like m-cresol (B1676322), which is released in substantial amounts from biomass burning. acs.orgnih.govresearchgate.net

Methylnitrocatechols, including 3M5NC, are recognized as key chromophores within brown carbon aerosols. copernicus.org They possess the ability to absorb light in the near-ultraviolet and visible regions of the solar spectrum, a characteristic that defines BrC. researchgate.netgu.se The light-absorbing properties of these compounds are due to their aromatic structure and nitro functional group. researchgate.net

Studies have shown that the formation of 3M5NC and its isomer, 3-methyl-4-nitrocatechol, from the precursor 3-methylcatechol (B131232) leads to products with distinct absorption at 350 nm. proquest.com Further reactions can create second-generation products that absorb light at wavelengths above 400 nm. proquest.com The mass absorption coefficient (MAC), a measure of light absorption per unit mass, for these compounds is characteristic of BrC, decreasing as the wavelength increases. proquest.com The presence of these compounds in atmospheric aerosols significantly alters their absorption properties. acs.org

Beyond their optical properties, methylnitrocatechols contribute to the total mass of organic aerosols. acs.org Research conducted on wintertime particulate matter (PM₁₀) in Germany detected total concentrations of methyl-nitrocatechol isomers, including 3M5NC, as high as 29 ng m⁻³. acs.orgnih.govresearchgate.net This indicates that the secondary organic aerosol (SOA) formed from the oxidation of volatile organic compounds (VOCs) emitted during biomass burning makes a non-negligible contribution to the regional organic aerosol loading. acs.orgnih.govresearchgate.net The formation of these compounds, often through the photooxidation of precursors like o-cresol (B1677501) in the presence of NOx, can be a dominant contributor to SOA particle composition. copernicus.org

Tracer for Biomass Burning Secondary Organic Aerosols (SOA)

This compound and its related isomers have been identified as effective tracers for secondary organic aerosols originating from biomass burning. acs.orgnih.govresearchgate.net These compounds are not typically emitted directly from combustion but are formed in the atmosphere through the chemical transformation of primary emissions. researchgate.net Specifically, they are products of the photooxidation of m-cresol, a compound emitted from the burning of wood, in the presence of nitrogen oxides (NOx). researchgate.netacs.org

A strong indicator of the link between methylnitrocatechols and biomass burning is their correlation with levoglucosan. acs.orgnih.gov Levoglucosan is a well-established tracer for primary biomass burning aerosols, as it is produced from the pyrolysis of cellulose. researchgate.netgu.se Detailed chemical analyses of wintertime air samples have demonstrated a very strong correlation between the concentrations of methyl-nitrocatechol isomers (including this compound) and levoglucosan. acs.orgnih.govresearchgate.net This relationship suggests that these nitrated compounds originate from the same biomass burning source as levoglucosan. acs.orgnih.gov

The atmospheric concentrations of this compound exhibit distinct seasonal patterns. copernicus.org Higher concentrations are typically observed during the colder months. copernicus.orgresearchgate.net For instance, in a study in Xi'an, China, this compound was detected only in the fall and winter. copernicus.org This seasonality is linked to increased biomass burning activities for residential heating and cooking during winter. researchgate.net

Source apportionment studies using positive matrix factorization (PMF) have confirmed that biomass burning is a major source of these compounds, especially in winter. copernicus.orgnih.gov In Xi'an, biomass burning and coal combustion were found to contribute approximately 75% of nitrated aromatic compounds in winter. copernicus.org In contrast, summer concentrations are lower, with secondary formation and vehicle emissions being more dominant sources. copernicus.org These seasonal trends highlight the utility of 3M5NC in identifying and quantifying the contribution of biomass burning to air pollution.

Table 1: Seasonal Average Concentrations of Nitrated Aromatic Compounds (NACs) in Xi'an, China This table is based on data for a group of Nitrated Aromatic Compounds and provides context for the seasonal variations discussed.

| Season | Average Concentration (ng m⁻³) |

| Spring | 2.1 |

| Summer | 1.1 |

| Fall | 12.9 |

| Winter | 56 |

Data sourced from a 2021 study on PM2.5-bound nitrated aromatic compounds. copernicus.org

Interactions within Atmospheric Condensed Phases

This compound is involved in complex chemical interactions within atmospheric condensed phases, such as cloud droplets, fog, and aqueous aerosol particles. acs.orgsdu.edu.cn The aqueous phase is a significant medium for the formation and transformation of these compounds. copernicus.org

Research has shown that the aqueous-phase processing of precursors like 3-methylcatechol in the presence of nitrous acid (HNO₂) can lead to the formation of this compound, particularly during nighttime. acs.orgacs.org This dark formation can occur through several pathways, including a non-radical mechanism involving the direct reaction of HNO₂ with the precursor, which is dominant under typical aerosol pH conditions. acs.orgacs.org The presence of water and acidic conditions in aerosols can facilitate these reactions. copernicus.org Furthermore, the aqueous photo-oxidation of nitrophenols, a related class of compounds, is a rapid process that can be a more significant sink than gas-phase oxidation under cloud conditions. acs.org The photochemical degradation of these compounds can also proceed differently depending on whether they are in a liquid or semi-solid organic particle, affecting their atmospheric lifetime. uci.edu

Biomedical and Biochemical Research: Enzymatic and Metabolic Studies

Monitoring Reactions in the Electron Transfer Chain of Mitochondria

The direct application of 3-Methyl-5-nitrocatechol for the specific purpose of monitoring reactions within the mitochondrial electron transfer chain (ETC) is not extensively documented in scientific literature. However, compounds with a nitrocatechol structure have been investigated for their effects on mitochondrial function. acs.org Some nitrocatechols, such as the COMT inhibitor tolcapone, have been linked to uncoupling of the mitochondrial respiratory chain. acs.org This interaction suggests an influence on the proton gradient across the inner mitochondrial membrane, which is central to the ETC's function of ATP synthesis. nih.gov Research has also explored the use of mitochondrial bioelectrocatalysis in self-powered biosensors to detect nitro-containing compounds, which can act as uncouplers of mitochondrial function. researchgate.net

Role as an Intermediate in Electron Transfer Mechanisms

While aromatic nitro compounds can participate in electron transfer reactions, the specific role of this compound as a stable intermediate in biological electron transfer mechanisms is not clearly established. The process of electron transport in mitochondria involves a series of protein complexes (I-IV) that transfer electrons in a sequential manner, ultimately reducing molecular oxygen to water. nih.gov This process is tightly regulated and relies on specific cofactors and carriers like ubiquinone and cytochrome c. nih.gov The involvement of xenobiotics like this compound as functional intermediates in this primary pathway is not a recognized mechanism.

Studies on Nitrocatechol-Based Enzyme Inhibition

The nitrocatechol scaffold is a well-established pharmacophore for the development of enzyme inhibitors. The electron-withdrawing nature of the nitro group on the catechol ring modifies the electronic properties of the hydroxyl groups, influencing how the molecule interacts with enzyme active sites.

Simple nitrocatechols have been identified as competitive inhibitors of neuronal nitric oxide synthase (nNOS). This inhibition is distinct from that of nitrocatecholamines, which are derivatives that possess an aminoethyl side chain. While both classes of compounds inhibit nNOS, nitrocatecholamines also exhibit properties of antagonizing tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for nNOS activity. nih.gov Simple nitrocatechols lack this BH4-antagonizing property, suggesting their inhibitory mechanism is primarily focused on competing with the substrate, L-arginine, at the enzyme's active site. nih.govnih.gov The inhibition by these compounds is reversible and involves binding near the substrate site close to the heme group. nih.gov

| Inhibitor Class | Example Compound Class | Mechanism of nNOS Inhibition | Interaction Site |

|---|---|---|---|

| Simple Nitrocatechols | This compound | Competitive inhibition | Binds in proximity to the L-arginine substrate site |

| Nitrocatecholamines | 6-Nitrodopamine | Competitive inhibition with BH4-antagonizing properties | Binds in proximity to both the substrate and BH4-binding sites |

This compound belongs to a class of potent inhibitors of Catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamine neurotransmitters. nih.gov The inhibitory mechanism relies on the nitrocatechol moiety occupying the substrate-binding site of the enzyme. nih.gov The crystal structure of COMT complexed with nitrocatechol-type inhibitors reveals key interactions within the catalytic site. The catechol hydroxyl groups coordinate with a magnesium ion (Mg²⁺), while the nitro group forms specific interactions that anchor the inhibitor. mdpi.com The binding is further stabilized by interactions with key amino acid residues. mdpi.com

| Interacting Residue/Component | Type of Interaction | Role in Binding |

|---|---|---|

| Mg²⁺ Ion | Coordination | Anchors the catechol hydroxyl groups |

| Lys144 | Hydrogen Bonding | Involved in substrate binding |

| Glu199 | Hydrogen Bonding | Involved in substrate binding |

| Trp38, Trp143 | Hydrophobic/van der Waals Interactions | Stabilizes the inhibitor within the active site |

| Pro174 | Hydrophobic/van der Waals Interactions | Acts as a "gatekeeper" residue, ensuring correct orientation |

The orientation of the nitrocatechol ring within the active site can be influenced by substituents. Depending on its position, the nitro group can be oriented toward the methyl donor cofactor, S-adenosyl-L-methionine (SAM), or away from it, which can affect the regioselectivity of any potential slow O-methylation of the inhibitor itself. researchgate.net

Metabolic Disposition and Biotransformation

The metabolic fate of nitrocatechol-based COMT inhibitors is primarily driven by the very enzyme they inhibit, albeit at a slow rate. These compounds can undergo O-methylation by COMT at either the meta or para hydroxyl group relative to the alkyl substituent. nih.govresearchgate.net This results in the formation of two primary metabolites: a meta-O-methylated and a para-O-methylated derivative. nih.gov

| Metabolic Step | Enzyme(s) Involved | Description | Resulting Product(s) |

|---|---|---|---|

| Phase 1: O-Methylation | Catechol-O-methyltransferase (COMT) | Slow transfer of a methyl group from SAM to one of the catechol hydroxyls. | meta-O-methylated and para-O-methylated regioisomers. |

| Phase 2: Demethylation | Microsomal Enzymes | Selective removal of the methyl group from the para-O-methylated metabolite. | Accumulation of the meta-O-methylated metabolite. |

Future Research Directions and Advanced Methodologies for 3 Methyl 5 Nitrocatechol Studies

Elucidation of Unresolved Formation and Aging Processes in Atmospheric Waters

While it is established that 3-methyl-5-nitrocatechol is a secondary organic aerosol (SOA) component, particularly linked to biomass burning emissions, the specifics of its formation and subsequent chemical evolution (aging) in atmospheric waters like clouds, fog, and aqueous aerosols are not fully understood. researchgate.netnih.gov Its precursor, 3-methylcatechol (B131232), undergoes nitration, but the dominant reaction pathways and influencing factors remain an area of active investigation. researchgate.netacs.org

Key unresolved areas for future research include:

Nighttime Chemistry: The dark transformation of 3-methylcatechol is a crucial formation route. researchgate.netacs.org One proposed dominant pathway involves the direct role of nitrous acid (HNO₂) in a non-radical mechanism of consecutive oxidation and conjugated addition. researchgate.netacs.org However, the competition between this and other pathways, such as electrophilic substitution by the nitronium ion (NO₂⁺) or the recombination of radical species, is highly dependent on environmental conditions like pH. researchgate.netacs.orgsdu.edu.cn Further studies are needed to quantify the branching ratios of these pathways under the diverse conditions found in atmospheric aerosols, which can range from highly acidic (pH ~3) to near the pKa of HNO₂. researchgate.netacs.org

Influence of Environmental Parameters: The yield and isomeric distribution of methyl-nitrocatechols are sensitive to factors such as temperature, oxidant concentrations (NOx, OH radicals), and the acidity of the aqueous medium. researchgate.netacs.org Systematic laboratory studies are required to parameterize how these variables affect the formation rate of this compound relative to its isomers.

Aqueous-Phase Aging: Beyond initial formation, the atmospheric lifetime and evolution of this compound are governed by aging processes. Gas-phase studies indicate that photolysis and oxidation by OH radicals are significant degradation pathways for some nitrocatechols, with atmospheric lifetimes potentially as short as a few hours. copernicus.org However, less is known about the analogous aqueous-phase aging processes, which could involve photolysis, reactions with aqueous oxidants, and changes to its light-absorbing properties.

| Proposed Formation Pathway | Key Reactants | Typical Conditions | Significance |

| Oxidation-Conjugated Addition | 3-methylcatechol, HNO₂ | Nighttime, pH around pKa of HNO₂ | Considered a dominant pathway in polluted, acidic environments. researchgate.netacs.org |

| Electrophilic Aromatic Nitration | 3-methylcatechol, NO₂⁺ | Highly acidic conditions | Gains importance in very acidic aerosols. researchgate.netacs.orgsdu.edu.cn |

| Radical Recombination | Radical species | Highly acidic conditions | A competing pathway under specific acidic conditions. acs.org |

Advanced Spectroscopic and Mass Spectrometric Techniques for Isomer Differentiation and Characterization

A significant analytical challenge in studying methyl-nitrocatechols is the presence of multiple isomers, such as 4-methyl-5-nitrocatechol (B15798) and 3-methyl-6-nitrocatechol, which are often formed concurrently. nih.govacs.org Since these isomers may have different toxicological properties, formation rates, and atmospheric lifetimes, their accurate and individual quantification is critical.

Future research should leverage and develop advanced analytical methods:

Chromatography-Mass Spectrometry: The baseline for identification involves comparing the chromatographic and mass spectrometric behaviors of ambient samples to those of authentic reference compounds. nih.govacs.org High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula (C₇H₇NO₄). researchgate.netnih.gov

Isomer-Specific Fragmentation: Advanced mass spectrometric techniques, such as tandem mass spectrometry (MS/MS), can induce fragmentation of the parent ion. The resulting fragmentation patterns can be unique to each isomer, allowing for differentiation even when they co-elute chromatographically. Future work could explore the application of machine learning algorithms to analyze these complex fragmentation spectra for robust, automated isomer identification. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collisional cross-section) in the gas phase before mass analysis. As structural isomers often have distinct three-dimensional shapes, IMS-MS offers a powerful tool for separating and identifying this compound from its isomers in complex environmental mixtures.

Spectroscopic Characterization: Infrared (IR) spectroscopy provides valuable information on the molecular structure. For instance, gas-phase IR spectra have been used to identify intramolecular hydrogen bonds between the hydroxyl (OH) and nitro (NO₂) groups in nitrocatechols, which can influence their chemical reactivity and atmospheric behavior. copernicus.org Applying such spectroscopic techniques in condensed phases can provide insights into how solvation affects the molecular structure.

| Analytical Technique | Application for this compound | Key Information Provided |

| Gas/Liquid Chromatography-HRMS | Separation and identification in complex mixtures | Retention time, accurate mass, elemental formula (C₇H₇NO₄). nih.govacs.org |

| Tandem Mass Spectrometry (MS/MS) | Isomer differentiation | Unique fragmentation patterns for structural identification. nih.gov |

| Ion Mobility Spectrometry (IMS) | Separation of co-eluting isomers | Collisional cross-section (size and shape information). |

| Infrared (IR) Spectroscopy | Structural characterization | Identification of functional groups and intramolecular interactions (e.g., H-bonds). copernicus.org |

Computational Chemistry and Modeling for Reaction Pathway Prediction and Atmospheric Fate

Computational chemistry and theoretical modeling are indispensable tools for complementing experimental work. nih.gov Quantum chemical calculations can be used to investigate reaction mechanisms, predict the most energetically favorable formation pathways, and estimate the kinetic parameters that govern the atmospheric fate of this compound.

Future computational efforts should focus on:

Mapping Reaction Potential Energy Surfaces: By calculating the energies of reactants, transition states, and products, computational models can predict the activation barriers for different nitration pathways of 3-methylcatechol. sdu.edu.cn This can explain why certain isomers, like this compound, might be favored under specific atmospheric conditions.

Predicting Spectroscopic Properties: Theoretical calculations can predict IR spectra and other spectroscopic properties. Comparing these predicted spectra with experimental data can aid in the positive identification of this compound in environmental samples.

Integrated Field and Laboratory Studies for Comprehensive Environmental Understanding

A holistic understanding of this compound's role in the atmosphere can only be achieved by integrating controlled laboratory experiments with real-world field measurements.

Field Campaigns: Simultaneous measurements of this compound and its isomers, its precursors (e.g., m-cresol (B1676322), 3-methylcatechol), co-pollutants (NOx, O₃), and aerosol properties at various locations (urban, rural, biomass-burning influenced) are needed. researchgate.netnih.gov Such campaigns have already demonstrated strong correlations between methyl-nitrocatechols and biomass burning tracers like levoglucosan, confirming their source. nih.gov

Laboratory (Chamber) Studies: Environmental simulation chambers allow researchers to study the formation of this compound under controlled, atmospherically relevant conditions. copernicus.org For example, aerosol chamber experiments have been used to confirm that m-cresol, a compound emitted from biomass burning, is a key gas-phase precursor to methyl-nitrocatechols. nih.gov

Bridging the Gap: A key future direction is to design laboratory studies that explicitly mimic the conditions observed during field campaigns. By reconciling the results from both approaches, researchers can validate the proposed formation and degradation mechanisms and improve their representation in atmospheric models. This iterative process of observation, experimentation, and modeling is essential for building a comprehensive and predictive understanding of this compound's environmental lifecycle.

Q & A

Q. What gaps exist in understanding the health impacts of this compound as a component of PM2.5?

- Current data focus on atmospheric chemistry, with limited toxicological studies. In vitro assays (e.g., cellular oxidative stress responses) and in vivo models (e.g., murine exposure studies) are needed to assess its role in respiratory and cardiovascular diseases. Synergy with co-pollutants (e.g., PAHs) should also be explored .

Methodological Guidance

Q. How should researchers design experiments to replicate atmospheric formation conditions of this compound?

Q. What statistical approaches are suitable for resolving conflicting source apportionment data for this compound?

Q. How can computational chemistry aid in predicting this compound’s reactivity and environmental fate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.